N-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine
Description
N-{[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine is a thiazole-based glycine derivative characterized by a 3-methoxyphenyl substituent at the 2-position of the thiazole ring and a methyl group at the 4-position (Figure 1). Thiazole rings are prevalent in medicinal chemistry due to their aromatic stability, hydrogen-bonding capacity (via sulfur), and versatility in drug design . The glycine moiety introduces a polar carboxylic acid group, enhancing solubility and enabling interactions with biological targets.
Properties
Molecular Formula |
C14H14N2O4S |
|---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
2-[[2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H14N2O4S/c1-8-12(13(19)15-7-11(17)18)21-14(16-8)9-4-3-5-10(6-9)20-2/h3-6H,7H2,1-2H3,(H,15,19)(H,17,18) |
InChI Key |
XKGSYPNMVVPPRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3-methoxybenzaldehyde with thioamide in the presence of a base.
Introduction of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide.
Coupling with Glycine: The final step involves coupling the thiazole derivative with glycine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The 3-methoxyphenyl group distinguishes the target compound from analogs with halogen or other aryl substitutions:
Notes:
- Compound A (N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine) has a 2-chlorophenyl group and an additional glycine unit. The chloro substituent’s electron-withdrawing nature reduces electron density on the thiazole ring, lowering pKa (3.26 vs. ~3.8 for the target compound) and increasing acidity . The glycylglycine chain raises molecular weight (367.81 vs. ~318.34) and likely reduces membrane permeability.
- Compound C (N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide) features a 4-fluorophenyl group. Fluorine’s electronegativity enhances dipole interactions but may reduce solubility compared to the 3-methoxy group.
Heterocycle Modifications
Replacing the thiazole ring with oxazole alters electronic and steric properties:
| Compound Name | Heterocycle | Key Atom | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Thiazole | S | ~318.34 |
| Compound B | Oxazole | O | 302.70 |
Compound B (N-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}glycine) replaces thiazole’s sulfur with oxygen. Thiazole’s sulfur also enhances aromatic stability and metabolic resistance compared to oxazole .
Glycine-Derivative Functionalization
The glycine moiety’s modifications influence solubility and target engagement:
- Target Compound : The terminal carboxylic acid group (pKa ~3.8) enhances water solubility at physiological pH.
Research Findings and Implications
- Substituent Position : Meta-substitution (3-methoxy) in the target compound improves solubility compared to ortho-substituted analogs (e.g., 2-chloro in Compound A) due to reduced steric hindrance and enhanced polarity.
- Heterocycle Choice : Thiazole’s sulfur atom increases lipophilicity (logP ~2.1) compared to oxazole (logP ~1.7), favoring membrane penetration .
- Glycine Modifications : Simpler glycine derivatives (target compound) exhibit advantages in bioavailability over extended peptide chains (Compound A).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
